

stability and storage guidelines for 5-Chloroisophthalaldehyde

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 5-Chloroisophthalaldehyde

CAS No.: 105511-08-8

Cat. No.: B017556

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Technical Support Center: 5-Chloroisophthalaldehyde

CAS: 105511-08-8 | Molecular Formula: $C_8H_5ClO_2$ | MW: 168.58 g/mol

Core Stability & Storage Directives

"Prevention is better than purification." **5-Chloroisophthalaldehyde** is a meta-substituted dialdehyde. Its chemical utility lies in the two reactive formyl groups (-CHO). However, these are also its Achilles' heel. Without proper handling, the compound undergoes auto-oxidation to 5-chloroisophthalic acid, a dead-end impurity that ruins stoichiometric precision in Schiff base formation or MOF (Metal-Organic Framework) synthesis.

Storage Protocol (The "Gold Standard")

Follow this hierarchy to maintain >98% purity over long durations.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Workflow: Receipt to Storage



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Figure 1: Critical workflow upon receiving the compound. Aliquoting immediately prevents repeated freeze-thaw cycles and oxygen exposure.

Troubleshooting & Diagnostics (Q&A)

Category A: Purity & Degradation

Q: The compound has turned from white/pale yellow to a crusty white solid with a distinct acidic smell. Is it usable?

- Diagnosis: Likely Oxidation.[1][2] The "acidic smell" and crust formation suggest conversion to 5-chloroisophthalic acid.
- Verification: Run a quick $^1\text{H-NMR}$ in CDCl_3 .
 - Good Material: Distinct aldehyde peak at ~ 10.0 ppm (singlet).
 - Degraded Material: Appearance of a broad exchangeable proton peak >11 ppm (carboxylic acid) and shifting of the aromatic signals.
- Action: If oxidation is $>5\%$, repurify (see Section 3). Do not use for precise stoichiometric reactions.

Q: My reaction yields are consistently lower than literature values (e.g., $<50\%$). What is wrong?

- Root Cause: Impurity Mass Error. If your material contains 10% oxidation product (MW ~ 200.5 g/mol vs 168.6 g/mol for aldehyde), you are adding less reactive aldehyde than calculated.
- Fix: Titrate the aldehyde content or repurify. Adjust stoichiometry based on purity, not just mass.

Category B: Solubility & Handling

Q: The solid is not dissolving completely in Methanol or Ethanol.

- Explanation: While soluble in alcohols, **5-Chloroisophthalaldehyde** can form hemiacetals in situ, which may alter solubility kinetics. Furthermore, oxidized impurities (acids) have different solubility profiles.
- Solution:
 - Use a non-nucleophilic solvent like DCM (Dichloromethane) or THF to check initial solubility. It should dissolve freely.
 - If using alcohol for a reaction (e.g., Schiff base), mild heating (40°C) is acceptable.

- Warning: If insoluble white particles remain in DCM, these are likely the carboxylic acid impurities (dimers). Filter them out before proceeding.

Repurification Protocol

If your material has degraded, do not discard it. The chlorine substituent aids in crystallization.

Recrystallization Method[3][4]

- Solvent System: Hexane / Ethyl Acetate (or Heptane / EtOAc).
- Protocol:
 - Dissolve crude solid in minimal boiling Ethyl Acetate.
 - Filter hot (if necessary) to remove insoluble polymeric impurities.
 - Slowly add hot Hexane until the solution becomes slightly turbid.
 - Allow to cool to room temperature, then 4°C.
 - Collect crystals via vacuum filtration and dry under high vacuum to remove solvent traces.

Experimental Logic: The "Why" Behind the Protocol

Understanding the degradation pathway allows you to predict when the compound is at risk.



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Figure 2: The auto-oxidation pathway. Light and Oxygen act as initiators, converting the reactive aldehyde into the unreactive acid.

Mechanistic Insight

The chlorine atom at position 5 is electron-withdrawing (-I effect). While this deactivates the ring towards electrophilic attack, it renders the aldehyde carbonyl carbons slightly more electrophilic than in unsubstituted isophthalaldehyde. This makes the compound excellent for Schiff base formation (amine condensation) but also susceptible to nucleophilic attack by water (hydration) if stored in humid conditions.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122912, 5-Chloro-2-hydroxyisophthalaldehyde (Related Structure/Analog Analysis). Retrieved from [[Link](#)]
 - Note: Used for analog comparison regarding aldehyde stability and handling.
- Source for general storage conditions of chlorinated aromatic aldehydes (Inert)
- Reference for general hazard identification and oxid

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Sources

- [1. mdpi.com \[mdpi.com\]](#)
- [2. Oxidation degradation of 2,2',5-trichlorodiphenyl in a chelating agent enhanced Fenton reaction: Influencing factors, products, and pathways - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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